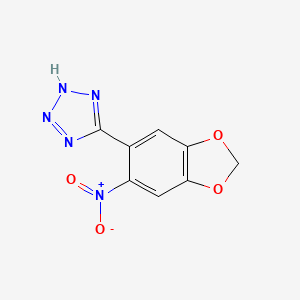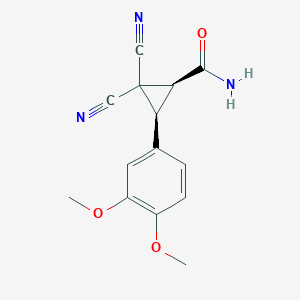![molecular formula C21H17ClN2O2 B11486735 N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea](/img/structure/B11486735.png)
N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives This compound features a 3-chlorophenyl group and a dibenzo[b,d]furan moiety connected through an ethyl linker to a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 2-(dibenzo[b,d]furan-2-yl)ethylamine, through a reaction between dibenzo[b,d]furan and an appropriate alkylating agent.
Urea Formation: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(2-phenylethyl)urea: Similar structure but lacks the dibenzo[b,d]furan moiety.
N-(3-chlorophenyl)-N’-(2-naphthylethyl)urea: Contains a naphthyl group instead of the dibenzo[b,d]furan moiety.
Properties
Molecular Formula |
C21H17ClN2O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-dibenzofuran-2-ylethyl)urea |
InChI |
InChI=1S/C21H17ClN2O2/c22-15-4-3-5-16(13-15)24-21(25)23-11-10-14-8-9-20-18(12-14)17-6-1-2-7-19(17)26-20/h1-9,12-13H,10-11H2,(H2,23,24,25) |
InChI Key |
JIRSKUIOFBZMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)
![9-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11486671.png)


![7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11486684.png)
![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486698.png)

![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486707.png)
![3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11486709.png)

![Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11486731.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486737.png)
